molecular formula C20H16N4O2 B11053218 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

Cat. No. B11053218
M. Wt: 344.4 g/mol
InChI Key: DJUMSDBQNNVJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylamino group, and a pyrido[2,3-d]pyrimidin-4-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxybenzene derivatives in a substitution reaction.

    Addition of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol
  • 5-(2-Chlorophenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol
  • 5-(2-Methylphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol

Uniqueness

5-(2-Methoxyphenyl)-2-(phenylamino)pyrido[2,3-d]pyrimidin-4-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-anilino-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N4O2/c1-26-16-10-6-5-9-14(16)15-11-12-21-18-17(15)19(25)24-20(23-18)22-13-7-3-2-4-8-13/h2-12H,1H3,(H2,21,22,23,24,25)

InChI Key

DJUMSDBQNNVJKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.